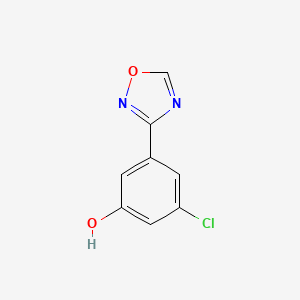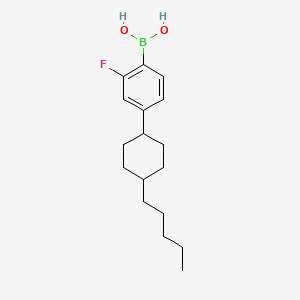
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: is a chemical compound with the molecular formula C17H25BF2O2 It is a boronic acid derivative that contains a fluorine atom and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylboronic acids.
科学的研究の応用
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
類似化合物との比較
- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Comparison: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a cyclohexyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
特性
分子式 |
C17H26BFO2 |
|---|---|
分子量 |
292.2 g/mol |
IUPAC名 |
[2-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h10-14,20-21H,2-9H2,1H3 |
InChIキー |
BETRAPJTYYQPQA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


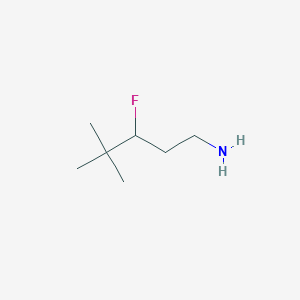
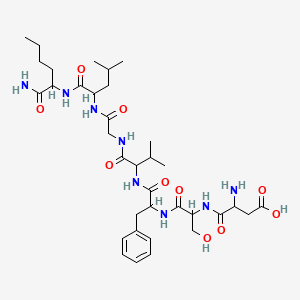
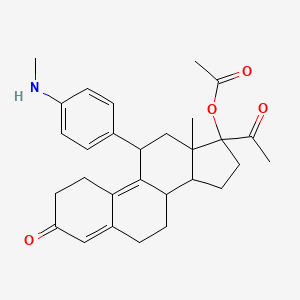
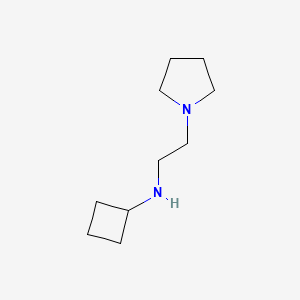
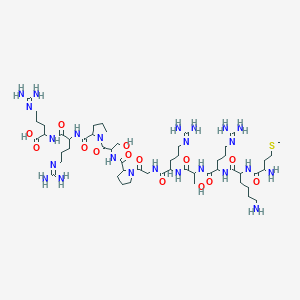
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
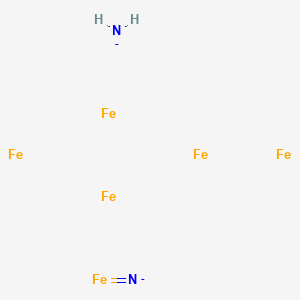

![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
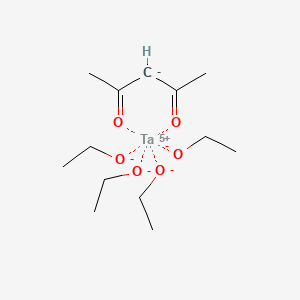
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
